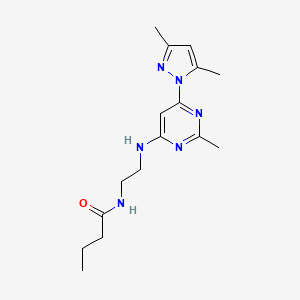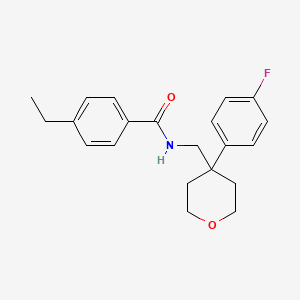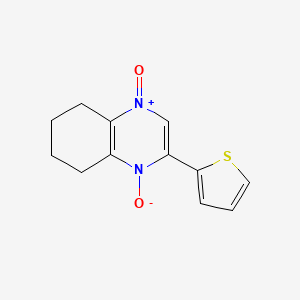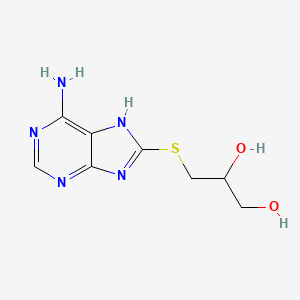
5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)-: is a benzofuran derivative known for its diverse biological activities. Benzofuran compounds are a class of heterocyclic compounds that are widely distributed in nature and have significant pharmacological properties. These compounds are found in various plants and have been studied for their potential therapeutic applications, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for industrial production of 5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)- are not widely documented, but they likely follow similar principles as laboratory synthesis, scaled up for industrial use.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential therapeutic effects. Its anti-tumor, antibacterial, and anti-viral properties make it a candidate for further investigation in the treatment of various diseases .
Medicine: In medicine, benzofuran derivatives, including 5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)-, are explored for their potential as therapeutic agents. Their diverse biological activities suggest they could be developed into drugs for treating infections, cancer, and other conditions .
Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and biological activity make it valuable for various applications .
Wirkmechanismus
The mechanism of action of 5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be mediated through the inhibition of specific enzymes or signaling pathways involved in cell proliferation . Similarly, its antibacterial and anti-viral effects may result from the disruption of microbial cell membranes or the inhibition of viral replication .
Vergleich Mit ähnlichen Verbindungen
Benzothiophene derivatives: These compounds share a similar heterocyclic structure and have been studied for their anti-cancer properties.
Other benzofuran derivatives: Compounds like 2,3-dihydro-3,3-dimethyl-2-(4-morpholinyl)-benzofuranol have similar structures and biological activities.
Uniqueness: 5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxyphenyl group may enhance its interaction with certain molecular targets, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
825634-84-2 |
|---|---|
Molekularformel |
C15H14O3 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C15H14O3/c1-17-13-5-2-10(3-6-13)15-9-11-8-12(16)4-7-14(11)18-15/h2-8,15-16H,9H2,1H3 |
InChI-Schlüssel |
HAKNZZCPMMZJOM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CC3=C(O2)C=CC(=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-(2-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B14141892.png)



![(3'-Formyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14141907.png)
![5-Aminobenz[cd]indol-2(1H)-one](/img/structure/B14141909.png)

![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B14141921.png)
![2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide](/img/structure/B14141928.png)
![4'-{(E)-[4-(ethylamino)phenyl]diazenyl}biphenyl-4-carbonitrile](/img/structure/B14141936.png)

![Di-tert-butyl(2'-isopropyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14141945.png)
![5-[(4-Fluoroanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14141953.png)

